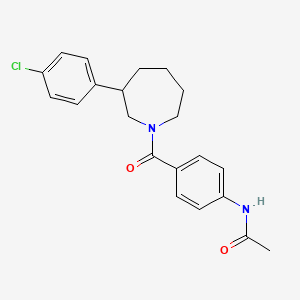
N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide, also known as Capromorelin, is a synthetic compound that belongs to the class of growth hormone secretagogues (GHSs). It is used for research purposes to study the mechanism of action of GHSs and their potential therapeutic applications.
科学的研究の応用
Antimicrobial Activity
The thiazolidinone ring system, present in this compound, has been associated with antimicrobial properties . Researchers have explored its effectiveness against various microorganisms, including bacteria and fungi. Notably, it has demonstrated antibacterial activity against Gram-negative bacteria and potent antifungal activity against Candida albicans and Candida glabrata .
Anticancer Potential
Thiazolidinone derivatives have attracted interest due to their potential as anticancer agents. While specific studies on this compound are limited, its structural features warrant investigation. Researchers have explored related thiazolidinone derivatives for their antitumor properties, making this an intriguing avenue for further research .
Anti-Inflammatory Properties
The thiazolidinone scaffold has been linked to anti-inflammatory effects. Although direct evidence for this compound is scarce, its structural similarity to other anti-inflammatory molecules suggests that it may exhibit similar properties .
Anticonvulsant Activity
Certain thiazolidinone derivatives have shown promise as anticonvulsants. While more studies are needed, investigating the potential of this compound in managing seizures could be worthwhile .
Antioxidant Potential
Thiazolidinones have been associated with antioxidant activity. Although specific data on this compound are lacking, its unique structure suggests that it might possess antioxidant properties .
Antidiabetic Applications
Thiazolidinones are known for their antidiabetic effects. While this compound hasn’t been extensively studied in this context, its structural resemblance to other antidiabetic agents warrants further exploration .
特性
IUPAC Name |
N-[4-[3-(4-chlorophenyl)azepane-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15(25)23-20-11-7-17(8-12-20)21(26)24-13-3-2-4-18(14-24)16-5-9-19(22)10-6-16/h5-12,18H,2-4,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOVIPNQQBCVFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(4-chlorophenyl)azepane-1-carbonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2438873.png)
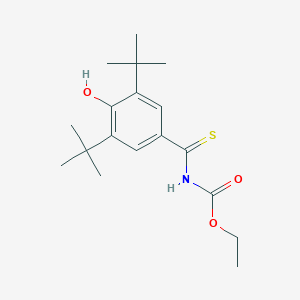
![methyl 4-(6-(4-methoxyphenethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2438877.png)

![Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2438882.png)
![[7-(Benzylsulfanyl)-5-(4-chlorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2438883.png)
![3-(Phenoxymethyl)-6-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2438884.png)
![(E)-3-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acrylamide](/img/structure/B2438887.png)
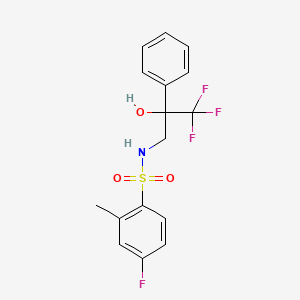
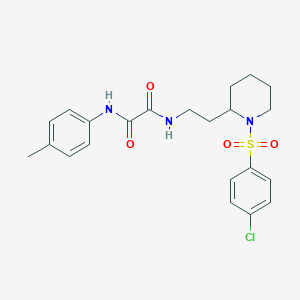
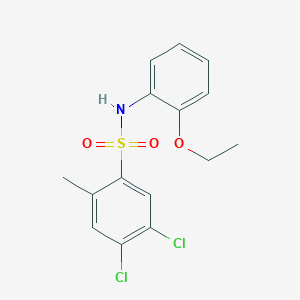
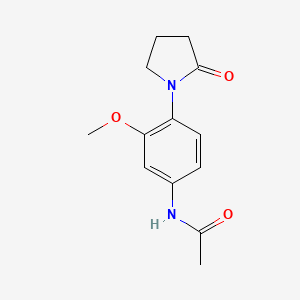
![6-Chloro-3-cyclohexyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine](/img/structure/B2438893.png)
![8-(4-Ethoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2438895.png)